molecular formula C28H32BClF4N2P2Ru B14802120 2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate

2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate

Cat. No.: B14802120
M. Wt: 681.8 g/mol
InChI Key: SXIUYOQSQIUACM-UHFFFAOYSA-M
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Description

2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate is a coordination compound that features a ruthenium center coordinated to 2-diphenylphosphanylethanamine ligands, chloride ions, and tetrafluoroborate counterions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate typically involves the reaction of ruthenium chloride with 2-diphenylphosphanylethanamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation of the ruthenium center. The resulting complex is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate involves coordination of the ruthenium center to substrate molecules, facilitating various chemical transformations. The ruthenium center acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can interact with DNA and proteins, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate is unique due to its specific ligand environment and counterion, which confer distinct reactivity and stability compared to other ruthenium complexes.

Properties

Molecular Formula

C28H32BClF4N2P2Ru

Molecular Weight

681.8 g/mol

IUPAC Name

2-diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate

InChI

InChI=1S/2C14H16NP.BF4.ClH.Ru/c2*15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)5;;/h2*1-10H,11-12,15H2;;1H;/q;;-1;;+2/p-1

InChI Key

SXIUYOQSQIUACM-UHFFFAOYSA-M

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.[Cl-].[Ru+2]

Origin of Product

United States

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